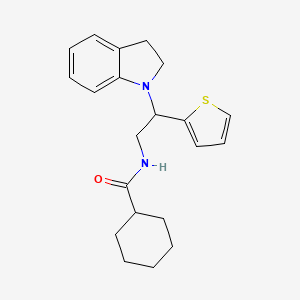
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. It was first synthesized in 2012 and has since been the subject of numerous studies exploring its mechanism of action and potential uses.
作用機序
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide works by inhibiting the activity of a protein called c-Met, which is overexpressed in many types of cancer. By inhibiting c-Met, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can prevent the growth and spread of cancer cells. Additionally, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, further enhancing its anticancer effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has also been shown to have other biochemical and physiological effects. Studies have suggested that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide may have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is its specificity for c-Met, which makes it a potentially more effective anticancer agent than other drugs that target multiple proteins. However, one limitation of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide. One area of interest is its potential use as a combination therapy with other anticancer drugs. Additionally, there is interest in exploring its potential use as a treatment for other diseases such as inflammatory and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and formulation of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide to improve its effectiveness as a therapeutic agent.
合成法
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of indoline with 2-bromoethyl thiophene to form 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide.
科学的研究の応用
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBUFIBIRHIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)
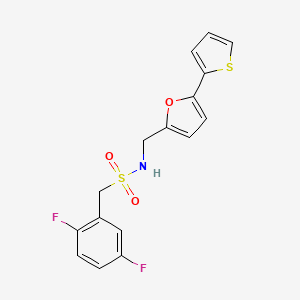
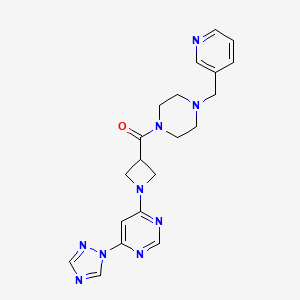
![4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458959.png)
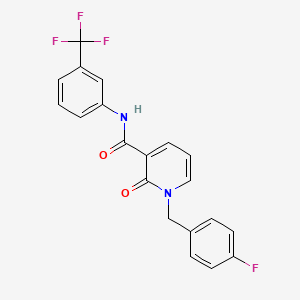
![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)
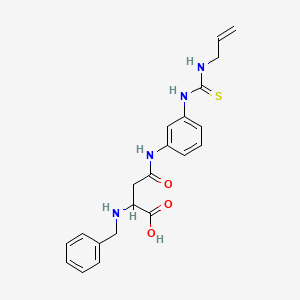


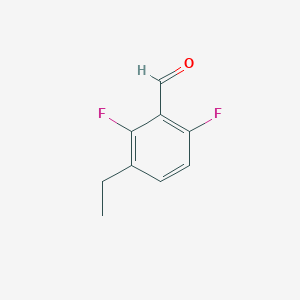
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2458974.png)